molecular formula C20H18F3N3O2 B2369482 [1-(tert-butyl)-1H-pyrazol-4-yl](2-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 955976-65-5

[1-(tert-butyl)-1H-pyrazol-4-yl](2-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone

Katalognummer: B2369482
CAS-Nummer: 955976-65-5
Molekulargewicht: 389.378
InChI-Schlüssel: JAOBZVMPWZUBQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a methanone derivative featuring a pyrazole core substituted with a tert-butyl group at the 1-position and a phenyl ring at the 2-position. The phenyl ring is further functionalized with a [5-(trifluoromethyl)-2-pyridinyl]oxy substituent.

Eigenschaften

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-19(2,3)26-12-13(10-25-26)18(27)15-6-4-5-7-16(15)28-17-9-8-14(11-24-17)20(21,22)23/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOBZVMPWZUBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a methanone group, which may contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into three significant components:

  • Pyrazole Ring : Known for its anti-inflammatory and analgesic properties.
  • Pyridine Moiety : Often associated with antitumor and antimicrobial activities.
  • Methanone Group : May enhance the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features to this pyrazole derivative exhibit a broad spectrum of biological activities. Notably, pyrazole derivatives are recognized for their potential in treating various diseases, including cancer and inflammation.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridinePyridine derivativeAntagonist for mGluR5Investigational drug
5-(Trifluoromethyl)pyrazolePyrazole with trifluoromethylAntimicrobialSimple structure
6-Chloropyridine derivativesChloro-substituted pyridineAnticancerDiverse applications

The biological activity of 1-(tert-butyl)-1H-pyrazol-4-ylmethanone is hypothesized to involve interactions with specific biological macromolecules, such as proteins and nucleic acids. Techniques like molecular docking studies and enzyme inhibition assays can elucidate these interactions.

Case Studies

  • Inhibition of p38 MAP Kinase : Similar pyrazole compounds have been shown to selectively inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses. A study highlighted the optimization of pyrazole derivatives leading to enhanced potency and selectivity against this target, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Research has demonstrated that pyrazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics . The presence of trifluoromethyl groups in related compounds has been linked to increased bioactivity.
  • Antitumor Properties : Some studies have indicated that compounds featuring the pyrazole scaffold possess antitumor activity by inducing apoptosis in cancer cells. This is particularly relevant for derivatives that can interact with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Evidence

[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone (CAS 606116-18-1)
  • Structure : Shares the 1-(tert-butyl)-1H-pyrazol-4-yl group but replaces the substituted phenyl with a naphthyl ring bearing a 3-fluoropropoxy group.
  • Implications : The naphthyl substitution may increase binding affinity in hydrophobic pockets compared to the target compound’s phenyl-pyridinyloxy motif .
(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]methanone
  • Structure : Contains a dihydropyrazole (4,5-dihydro-1H-pyrazole) core and a 4-(trifluoromethyl)phenyl group.
  • Key Differences : The dihydropyrazole introduces partial saturation, reducing aromaticity and possibly altering conformational flexibility. The trifluoromethyl group is directly attached to the phenyl ring rather than a pyridinyloxy substituent.
  • Implications : Reduced aromaticity may decrease metabolic stability, while the absence of the pyridinyloxy group limits electronic effects critical for receptor interactions .
Fluazifop-butyl (Herbicide)
  • Structure: Contains a [5-(trifluoromethyl)-2-pyridinyl]oxy phenoxy propanoic acid butyl ester.
  • Key Differences: The ester functionality and phenoxy propanoic acid backbone differ from the methanone scaffold.
  • Implications: As a herbicide, fluazifop-butyl inhibits acetyl-CoA carboxylase. The target compound’s methanone structure may redirect its bioactivity toward non-agrochemical targets, such as kinase inhibition or receptor modulation .

Structural-Activity Relationship (SAR) Analysis

Role of the tert-Butyl Group
  • Steric Effects : The tert-butyl group on the pyrazole ring likely enhances metabolic stability by shielding reactive sites from enzymatic degradation.
Trifluoromethyl Pyridinyloxy Substituent
  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, polarizing the pyridine ring and influencing binding interactions (e.g., dipole-dipole or halogen bonding).
  • Spatial Orientation : The pyridinyloxy linkage positions the trifluoromethyl group ortho to the oxygen, creating a rigid geometry that may optimize target engagement .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity/Applications
Target Compound ~423.4 tert-Butyl pyrazole, trifluoromethyl pyridinyloxy phenyl Potential kinase/receptor modulation (inferred)
[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone ~396.4 Naphthyl, fluoropropoxy Undisclosed (structural analog)
(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]methanone ~346.3 Dihydropyrazole, 4-trifluoromethylphenyl Undisclosed (structural analog)
Fluazifop-butyl ~383.3 Phenoxy propanoic acid ester Herbicide (acetyl-CoA carboxylase inhibition)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole ring via refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours, 60–75% yield) .
  • Step 2 : Coupling the pyrazole moiety to the trifluoromethylpyridinyloxy-phenyl group using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key intermediates include halogenated pyrazole precursors and activated aryl ethers.
  • Characterization : NMR (¹H/¹³C) and HPLC are used to confirm intermediate purity and final product identity .

Q. How is the crystal structure of this compound determined, and what structural features are notable?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves the structure. Key parameters:

  • Space group : Monoclinic P21/cP2_1/c.
  • Unit cell dimensions : a=6.0686A˚,b=18.6887A˚,c=14.9734A˚,β=91.559a = 6.0686 \, \text{Å}, b = 18.6887 \, \text{Å}, c = 14.9734 \, \text{Å}, \beta = 91.559^\circ.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking), critical for understanding packing efficiency .

Q. What solvents and conditions stabilize this compound during synthesis?

  • Methodological Answer :

  • Solvents : Ethanol, DMSO, or DMF for reflux reactions; diethyl ether for recrystallization.
  • Conditions : Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups like the tert-butyl pyrazole .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction efficiency compared to conventional methods?

  • Methodological Answer : Microwave irradiation reduces reaction times and improves yields via uniform heating. Example parameters:

  • Conventional : Reflux for 4 hours (65% yield).
  • Microwave : 30 minutes at 120°C (82% yield) .
  • Monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) tracks progress .

Q. How do computational studies (DFT/MD) resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with SCXRD data to validate bond lengths/angles. Discrepancies >0.05 Å may indicate dynamic effects .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain NMR chemical shift variations (e.g., DMSO vs. CDCl₃) .

Q. What strategies address low bioactivity in initial screenings?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinyloxy-phenyl moiety to enhance target binding .
  • Dose-Response Assays : Test analogs across concentrations (1 nM–100 µM) to identify structure-activity relationships (SARs). Use SPR or ITC for binding affinity quantification .

Q. How do conflicting reports on antibacterial activity guide mechanistic studies?

  • Methodological Answer :

  • Controlled Assays : Replicate studies under standardized conditions (e.g., Mueller-Hinton agar, 37°C).
  • Target Identification : Use pull-down assays with bacterial enzyme libraries (e.g., dihydrofolate reductase) to identify primary targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.